1-(p-(beta-Dimethylaminoethoxy)phenyl)-2-nitro-1,2-diphenylethylene citrate
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Overview
Description
Ethanamine, N,N-dimethyl-2-(4-(2-nitro-1,2-diphenylethenyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate is a complex organic compound with the molecular formula C31H34N2O10 . This compound is known for its unique structural features, which include a nitro group, diphenylethenyl moiety, and a propanetricarboxylate group. It is utilized in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
The synthesis of Ethanamine, N,N-dimethyl-2-(4-(2-nitro-1,2-diphenylethenyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate involves multiple steps. The primary synthetic route includes the reaction of N,N-dimethylethanamine with 4-(2-nitro-1,2-diphenylethenyl)phenol under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-hydroxy-1,2,3-propanetricarboxylic acid to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Ethanamine, N,N-dimethyl-2-(4-(2-nitro-1,2-diphenylethenyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
Ethanamine, N,N-dimethyl-2-(4-(2-nitro-1,2-diphenylethenyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Ethanamine, N,N-dimethyl-2-(4-(2-nitro-1,2-diphenylethenyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate involves its interaction with specific molecular targets. The nitro group and phenoxy moiety play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethanamine, N,N-dimethyl-2-(4-(2-nitro-1,2-diphenylethenyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate can be compared with similar compounds such as:
N,N-dimethyl-2-(4-(2-nitro-1,2-diphenylethenyl)phenoxy)ethanamine: Lacks the propanetricarboxylate group.
N,N-dimethyl-2-(4-(2-amino-1,2-diphenylethenyl)phenoxy)ethanamine: Contains an amino group instead of a nitro group.
N,N-dimethyl-2-(4-(2-nitro-1,2-diphenylethenyl)phenoxy)propanamine: Differs in the alkyl chain length and functional groups.
Properties
CAS No. |
40297-41-4 |
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Molecular Formula |
C30H32N2O10 |
Molecular Weight |
580.6 g/mol |
IUPAC Name |
N,N-dimethyl-2-[4-(2-nitro-1,2-diphenylethenyl)phenoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C24H24N2O3.C6H8O7/c1-25(2)17-18-29-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(26(27)28)21-11-7-4-8-12-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
BXPYIGYEBLKLDU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Related CAS |
37820-57-8 (Parent) |
Origin of Product |
United States |
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